REACTION_CXSMILES
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[CH2:1]([NH2:4])[C:2]#[CH:3].[O:5](C(OC(C)(C)C)=O)[C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=O>C(Cl)Cl>[C:9]([O:8][C:6](=[O:5])[NH:4][CH2:1][C:2]#[CH:3])([CH3:12])([CH3:11])[CH3:10]
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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C(C#C)N
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Name
|
|
Quantity
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4 g
|
Type
|
reactant
|
Smiles
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O(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Evaporation
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Name
|
|
Type
|
product
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Smiles
|
C(C)(C)(C)OC(NCC#C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |